molecular formula C9H9ClFNO2 B8328430 3-Aminomethyl-5-chloro-4-fluoro-benzoic acid methyl ester

3-Aminomethyl-5-chloro-4-fluoro-benzoic acid methyl ester

Cat. No.: B8328430
M. Wt: 217.62 g/mol
InChI Key: CDVASSAEILJSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-5-chloro-4-fluoro-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-chloro-4-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,4,12H2,1H3

InChI Key

CDVASSAEILJSPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(tert-butoxycarbonylamino-methyl)-5-chloro-4-fluoro-benzoic acid methyl ester (4.25 g, 13.4 mmol) in CH2Cl2 (70 mL) was added TFA (10.3 mL, 134 mmol), and stirring was continued at RT overnight. Methanol was then added to the reaction mixture, and volatiles were removed in vacuo. The residue was taken up in methanol and concentrated again under reduced pressure to afford the title compound as a beige solid. MS (LC/MS): 218.0 [M+H]+; tR (HPLC conditions c): 3.10 min. The material thus obtained was used in the next reaction step without further purification.
Name
3-(tert-butoxycarbonylamino-methyl)-5-chloro-4-fluoro-benzoic acid methyl ester
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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